![molecular formula C23H36N2O3 B4116084 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide](/img/structure/B4116084.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide
Overview
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs called cannabinoid receptor agonists. It was first synthesized in 2008 and has since been used in scientific research to study the effects of cannabinoid receptors on various physiological and biochemical processes.
Mechanism of Action
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide acts as an agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily found in immune cells. Activation of the CB2 receptor by N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide can lead to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects. It has also been shown to have potential therapeutic effects in the treatment of various diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide in lab experiments is its high affinity and selectivity for the CB2 receptor, which allows for more specific targeting of this receptor. However, one limitation is the potential for off-target effects, as N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide may also interact with other receptors or proteins in the body.
Future Directions
There are several potential future directions for research involving N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide. One area of interest is the potential therapeutic effects of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide in the treatment of various diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Another area of interest is the potential neuroprotective effects of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanisms of action of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide and its potential off-target effects.
Scientific Research Applications
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide has been used in scientific research to study the effects of cannabinoid receptors on various physiological and biochemical processes. It has been shown to have high affinity and selectivity for the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune function.
properties
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-[4-(2-methylpropoxy)phenyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-6-23(4,5)17-7-9-18(10-8-17)24-21(26)22(27)25-19-11-13-20(14-12-19)28-15-16(2)3/h11-14,16-18H,6-10,15H2,1-5H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFOICZRKLWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-[4-(2-methylpropoxy)phenyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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